molecular formula C18H22F3N3S B2384615 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-22-2

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No.: B2384615
CAS No.: 339011-22-2
M. Wt: 369.45
InChI Key: ZUIFMFIIHZRPBO-UHFFFAOYSA-N
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Description

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Mechanism of Action

Target of Action

The primary target of this compound is the Nav1.7 voltage-gated sodium channel . This channel plays a crucial role in the generation and conduction of action potentials, particularly in neurons and muscle cells.

Mode of Action

The compound acts as a state-dependent inhibitor of the Nav1.7 channel . This means it binds to the channel in a specific state (usually the open or inactivated state), preventing the normal flow of sodium ions through the channel. This inhibition disrupts the generation and propagation of action potentials, leading to a decrease in neuronal excitability.

Result of Action

The molecular effect of this compound is the inhibition of Nav1.7 channels, leading to a decrease in neuronal excitability . On a cellular level, this could result in a reduced response to pain signals.

Preparation Methods

The synthesis of 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the sulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol derivative.

    N-ethylation: This step involves the alkylation of the pyrimidine nitrogen with an ethylating agent such as ethyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles under basic conditions.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Scientific Research Applications

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar compounds to 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine include:

    4-{[4-(tert-butyl)benzyl]sulfanyl}-N-methyl-6-(trifluoromethyl)-2-pyrimidinamine: This compound differs by having a methyl group instead of an ethyl group, which can affect its chemical properties and biological activity.

    4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(difluoromethyl)-2-pyrimidinamine: This compound has a difluoromethyl group instead of a trifluoromethyl group, which can influence its reactivity and interactions with molecular targets.

    4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyridineamine: This compound has a pyridine ring instead of a pyrimidine ring, which can alter its electronic properties and binding affinity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methylsulfanyl]-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3S/c1-5-22-16-23-14(18(19,20)21)10-15(24-16)25-11-12-6-8-13(9-7-12)17(2,3)4/h6-10H,5,11H2,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIFMFIIHZRPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)SCC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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